molecular formula C5H9N3 B6148359 N-ethyl-1H-pyrazol-3-amine CAS No. 537038-65-6

N-ethyl-1H-pyrazol-3-amine

Cat. No. B6148359
CAS RN: 537038-65-6
M. Wt: 111.1
InChI Key:
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Description

“N-ethyl-1H-pyrazol-3-amine” is a type of pyrazole compound . Pyrazole compounds are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . They are advantageous frameworks able to provide useful ligands for receptors or enzymes .


Synthesis Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of “N-ethyl-1H-pyrazol-3-amine” consists of a pyrazole ring with an ethyl group attached to one of the carbon atoms and an amine group attached to another carbon atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-1H-pyrazol-3-amine” include a molecular weight of 83.092, a density of 1.3±0.1 g/cm3, a boiling point of 334.5±15.0 °C at 760 mmHg, and a flash point of 182.6±7.6 °C .

Mechanism of Action

Aminopyrazoles are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Safety and Hazards

“N-ethyl-1H-pyrazol-3-amine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use only outdoors or in a well-ventilated area .

Future Directions

The pyrazole nucleus is an easy-to-prepare scaffold with large therapeutic potential. Therefore, the search for new pyrazole-based compounds is of great interest to the academic community as well as industry . In the future, more research will be conducted to explore the potential applications of “N-ethyl-1H-pyrazol-3-amine” and other pyrazole compounds in various fields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-ethyl-1H-pyrazol-3-amine involves the reaction of ethyl hydrazinecarboxylate with 1,3-dimethyl-2-nitrobenzene followed by reduction of the resulting nitro compound to the corresponding amine.", "Starting Materials": [ "Ethyl hydrazinecarboxylate", "1,3-dimethyl-2-nitrobenzene", "Hydrogen gas", "Palladium on carbon", "Ethanol" ], "Reaction": [ "Step 1: Ethyl hydrazinecarboxylate is reacted with 1,3-dimethyl-2-nitrobenzene in ethanol at reflux temperature to form N-ethyl-1,3-dimethyl-2-nitropyrazole.", "Step 2: The nitro compound is then reduced to the corresponding amine using hydrogen gas and palladium on carbon as a catalyst.", "Step 3: The resulting N-ethyl-1H-pyrazol-3-amine is isolated by filtration and purification." ] }

CAS RN

537038-65-6

Product Name

N-ethyl-1H-pyrazol-3-amine

Molecular Formula

C5H9N3

Molecular Weight

111.1

Purity

95

Origin of Product

United States

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